Tramadol hydrochloride

Description

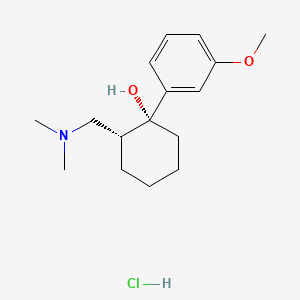

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2.ClH/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3;/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3;1H/t14-,16+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKXEPBICJTCRU-XMZRARIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023691, DTXSID60933340 | |

| Record name | Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36282-47-0, 148229-78-1, 22204-88-2 | |

| Record name | Tramadol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36282-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tramadol hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036282470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tramadol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60933340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-(±)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIS-(±) -2-[ (DIMETHYLAMINO) METHYL]-1- (METHOXYPHENYL)CYCLOHEXANOL HYDROCHLORIDE AMINO] ETHYL] -1,2 -BENZENDIOL HYDROCHLORIDE. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRAMADOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N7R477WCK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tramadol hydrochloride typically involves the reaction of 2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid. This process can be carried out in the presence of a catalytic amount of water, which helps in achieving high purity and yield .

Industrial Production Methods: Industrial production of this compound often employs a one-pot synthesis method. This method involves the reaction of a mixture of (RR,SS)- and (RS,SR)-2-dimethylaminomethyl-1-(3-methoxyphenyl)cyclohexanol with hydrochloric acid. The process is advantageous as it avoids the use of carcinogenic solvents and simplifies the production .

Chemical Reactions Analysis

Dehydration and Degradation Reactions

Under acidic conditions, tramadol hydrochloride undergoes dehydration to form cyclohexene derivatives:

Dehydration with Concentrated HCl ( ):

-

Conditions : 80–100°C, 6–12 hours

-

Products :

-

Impurity 6 : (1RS)-[2-(3-methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride (86.3% purity).

-

Impurity 7 : (1RS)-[2-(3-methoxyphenyl)cyclohex-2-enyl]-N,N-dimethylmethanamine hydrochloride (13% yield).

-

Mechanism :

-

Protonation of the hydroxyl group.

-

Elimination of water to form a carbocation.

-

Deprotonation to stabilize the cyclohexene structure.

Stability and Reactivity

-

Stable under normal storage conditions (25°C, 60% RH).

-

Decomposition products : Formed at >70°C or prolonged exposure to light.

| Factor | Effect |

|---|---|

| pH < 3 | Accelerated dehydration |

| pH 7–10 | Optimal for monohydrate crystallization |

| Water content <3% | Incomplete cis isomer removal |

Metabolic Transformations

Tramadol undergoes hepatic metabolism via CYP enzymes:

| Enzyme | Reaction | Metabolite | Activity |

|---|---|---|---|

| CYP2D6 | O-Demethylation | O-Desmethyltramadol (M1) | μ-Opioid agonist (200× potency) |

| CYP3A4 | N-Demethylation | N-Desmethyltramadol | Inactive |

| CYP2B6 | Hydroxylation | Tramadol glucuronide | Excreted renally |

| Parameter | Tramadol | M1 Metabolite |

|---|---|---|

| T<sub>max</sub> (h) | 1.6–1.9 | 3.0 |

| C<sub>max</sub> (μg/L) | 300 | 55 |

| Half-life (h) | 5–7 | 7–9 |

Drug-Drug Interactions

Enzyme Modulation Effects ( ):

-

CYP2D6 Inhibitors (e.g., fluoxetine): ↑ Tramadol AUC by 50–60%, ↓ M1 formation.

-

CYP3A4 Inducers (e.g., rifampin): ↓ Tramadol exposure by 30–40%.

This synthesis of experimental data underscores this compound's reactivity profile, emphasizing the importance of controlled synthesis conditions and metabolic considerations in therapeutic applications.

Scientific Research Applications

Pain Management

- Postoperative Pain : Tramadol is frequently employed in postoperative settings due to its effectiveness in controlling pain without the severe side effects associated with stronger opioids. Studies have shown that tramadol can significantly reduce the need for additional analgesics post-surgery .

- Chronic Pain Conditions : It is used in managing chronic pain conditions such as osteoarthritis and fibromyalgia. Clinical trials indicate that tramadol provides significant pain relief and improves patients' quality of life .

- Cancer Pain : In oncology, tramadol is utilized for managing cancer-related pain, particularly in patients who may not tolerate stronger opioids. Its use has been associated with improved patient comfort and satisfaction during palliative care .

Psychiatric Applications

Tramadol has been investigated for its potential antidepressant effects, particularly in patients with comorbid chronic pain and depression. Some case studies report mood elevation in patients taking tramadol alongside treatment for pain management . However, caution is advised due to the risk of dependence, as illustrated by case reports of tramadol addiction .

Pharmacokinetics and Formulations

Tramadol is available in various formulations, including immediate-release and extended-release tablets. The pharmacokinetic profile allows for flexible dosing regimens tailored to individual patient needs. A study highlighted a fixed-dose combination of tramadol with dexketoprofen, demonstrating enhanced analgesic efficacy with improved tolerability compared to tramadol alone .

Stability and Analytical Methods

The stability of tramadol hydrochloride is critical for its formulation and storage. Research has developed various analytical methods, including Ultra Performance Liquid Chromatography (UPLC), to assess its stability under different conditions (e.g., hydrolytic, oxidative). These methods ensure that tramadol maintains its efficacy throughout its shelf life .

Case Study 1: Tramadol Dependence

A notable case involved a 39-year-old female veteran who developed dependence on tramadol after being prescribed it for a shoulder injury. Her treatment included detoxification and transitioning to buprenorphine/naloxone, highlighting the challenges associated with tramadol misuse in clinical settings .

Case Study 2: Chronic Pain Management

Another case study illustrated the effective use of tramadol in managing chronic back pain in a patient who reported significant mood improvement alongside pain relief when using tramadol intermittently for acute episodes .

Mechanism of Action

Tramadol hydrochloride exerts its effects through a dual mechanism:

Opioid Receptor Agonism: It binds to μ-opioid receptors in the central nervous system, inhibiting ascending pain pathways and altering the perception of pain.

Serotonin-Norepinephrine Reuptake Inhibition: It inhibits the reuptake of serotonin and norepinephrine, enhancing the descending inhibitory pain pathways.

These combined actions result in effective pain relief and some antidepressant effects, making this compound unique among opioid analgesics .

Comparison with Similar Compounds

Comparison with Similar Compounds

Local Anesthetic Efficacy

Tramadol hydrochloride has been studied as a local anesthetic alternative to traditional agents like lidocaine and lignocaine. Key findings include:

- Key Studies :

- In a split-mouth trial, tramadol (1.5 mg/kg) achieved comparable anesthesia to lidocaine (2%) for orthodontic extractions but had a slower onset (4–6 vs. 2–3 minutes) .

- Al-Haideri et al. (2013) reported tramadol with adrenaline provided 203 minutes of analgesia vs. 174 minutes for plain tramadol in molar extractions .

- Tramadol’s efficacy stems partly from peripheral μ-opioid receptor activation, while lidocaine blocks voltage-gated sodium channels .

Comparison with Other Opioids

- Key Findings: Tramadol’s dual mechanism reduces opioid-related adverse effects (e.g., constipation, dependence) but increases serotonergic risks (e.g., seizures in overdose) .

Non-Opioid Analgesics and Adjuvants

- Key Studies :

Pharmacokinetic and Formulation Comparisons

Biological Activity

Tramadol hydrochloride is a synthetic analgesic that exhibits a unique mechanism of action, combining both opioid and non-opioid pathways. It is primarily used for the management of moderate to moderately severe pain. This article delves into its biological activity, pharmacokinetics, efficacy, safety, and case studies highlighting its use and potential for dependence.

Tramadol functions through multiple mechanisms:

- Opioid Receptor Agonism : It binds to mu-opioid receptors, albeit with a lower affinity compared to traditional opioids.

- Monoamine Reuptake Inhibition : Tramadol inhibits the reuptake of serotonin and norepinephrine, enhancing its analgesic effects .

- Spinal Nociceptive Impulse Modulation : It blocks nociceptive impulses at the spinal level, contributing to its pain-relieving properties .

Pharmacokinetics

Tramadol is rapidly absorbed after oral administration, with a bioavailability of approximately 75%. Its pharmacokinetic profile includes:

- Peak Plasma Concentrations (Cmax) : Approximately 300 µg/L for tramadol and 55 µg/L for its active metabolite M1.

- Time to Peak Concentration (Tmax) : 1.6-1.9 hours for tramadol and 3 hours for M1.

- Half-life : The elimination half-life is about 6 hours for tramadol and 9 hours for M1 .

Table 1: Pharmacokinetic Parameters of Tramadol

| Parameter | Tramadol | M1 Metabolite |

|---|---|---|

| Cmax (µg/L) | 300 | 55 |

| Tmax (hours) | 1.6 - 1.9 | 3 |

| Half-life (hours) | 6 | 9 |

| Bioavailability (%) | 75 | - |

Efficacy and Safety

Tramadol has been shown to be effective in various clinical settings. A study involving patients with chronic knee osteoarthritis demonstrated that tramadol significantly improved pain relief compared to placebo, with a cumulative retention rate of 83.7% in the tramadol group versus 69.0% in the placebo group .

Adverse Effects

Common adverse effects associated with tramadol include:

- Nausea

- Vomiting

- Constipation

- Somnolence

- Dizziness

In clinical trials, adverse events were reported in approximately 80.6% of patients during open-label periods .

Case Studies on Dependence

Despite its lower abuse potential compared to traditional opioids, tramadol can lead to dependence, as illustrated by several case studies:

- Case Study of a Female Veteran : A 39-year-old female developed dependence after being prescribed tramadol for pain management related to a shoulder injury. Her usage escalated to an average of 1400 mg daily before she sought treatment .

- Chronic Use in a Male Patient : A case report described a male patient who began using tramadol following an injury and gradually increased his intake due to the euphoric effects associated with the drug . His symptoms included insomnia and restlessness when not using tramadol.

Q & A

Q. How can in vitro dissolution profiles be correlated with in vivo bioavailability for extended-release tramadol formulations?

- Methodological Answer : In vitro-in vivo correlation (IVIVC) uses similarity factors (f2 ≥50) to match dissolution profiles (USP Apparatus II, 50 rpm) with pharmacokinetic data. Level A correlation employs deconvolution models (e.g., Wagner-Nelson) to predict in vivo absorption from in vitro release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.